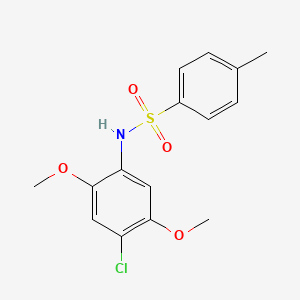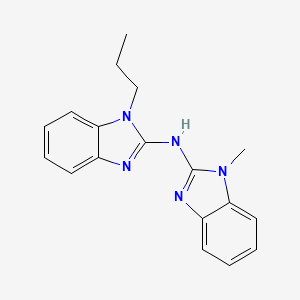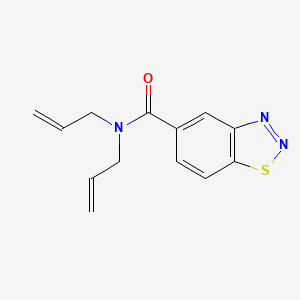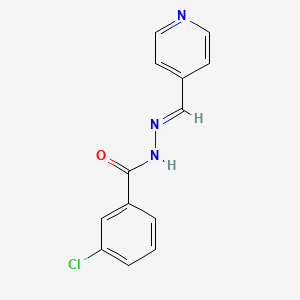
7-(3,4-二甲氧基苯基)-4-(2-氟苯基)-4,6,7,8-四氢-2,5(1H,3H)-喹啉二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinoline derivatives typically involves multi-step chemical reactions, including cyclization, halogenation, and substitution reactions. For example, quinolines can be synthesized through acid-catalyzed cyclocondensation of aniline derivatives with aldehydes and cyclopentadiene, followed by subsequent modifications such as ozonolysis for the introduction of specific functional groups (Tolstikov et al., 2014). Similar methodologies could be adapted for the synthesis of the target compound, emphasizing the role of precise substituent placement and the use of protective groups during key steps to achieve the desired molecular architecture (Tolstikov et al., 2014).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by their rigid, planar quinoline core, which can significantly influence their electronic and optical properties. Crystal structure analysis through X-ray diffraction provides detailed insights into the molecular geometry, including bond lengths, angles, and conformational preferences. For instance, similar compounds exhibit monoclinic crystal systems with specific space groups, highlighting the importance of intermolecular interactions such as hydrogen bonding in stabilizing the crystal structure (Wang et al., 2006). These structural features are crucial for understanding the molecular behavior and potential interaction mechanisms of the target compound (Wang et al., 2006).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including electrophilic substitutions and cyclization reactions, which are pivotal for synthesizing complex organic molecules. The presence of electron-donating and withdrawing groups on the quinoline ring influences its reactivity towards different reagents, enabling selective functionalization. For example, the reaction of quinolinedione with dimethylamino phenylpropene under acidic conditions leads to compounds with unique metallochromic and fluorescence properties, suggesting potential applications in sensing and molecular electronics (Yoshida et al., 1991). This versatility in chemical reactions underscores the potential for synthesizing a wide range of functionalized derivatives from the target compound (Yoshida et al., 1991).
科学研究应用
合成与表征结构与“7-(3,4-二甲氧基苯基)-4-(2-氟苯基)-4,6,7,8-四氢-2,5(1H,3H)-喹啉二酮”类似的化合物已通过各种化学反应合成,包括缩合和分子内环化。这些合成路线提供了对喹啉衍生物形成的见解,这对于开发具有所需光物理和热性能的新材料至关重要。例如,基于唑-喹啉的荧光团的合成证明了结构操作对于实现双发射和大斯托克斯位移的重要性,这有利于荧光光谱和有机发光二极管(OLED)中的应用(Padalkar & Sekar, 2014)。
光物理性质和应用这些化合物的な光物理性质,例如荧光发射,受其分子结构和溶剂极性的影响。这些性质对于开发用于OLED应用的荧光传感器和材料至关重要。包含苯并咪唑和苯并噻唑部分的喹啉衍生物的研究有助于了解分子结构对发射性质的影响,为它们在传感和生物成像应用中的使用铺平了道路(Padalkar & Sekar, 2014)。
抗癌活性在药物化学领域,某些喹啉衍生物显示出有希望的抗癌活性。6,7-亚甲二氧基-4-取代苯基喹啉-2(1H)-酮衍生物的设计和合成突出了这些化合物作为新型抗癌药的潜力。它们在肿瘤细胞中诱导凋亡和细胞周期停滞的能力强调了喹啉支架在癌症治疗中的治疗潜力(Chen et al., 2013)。
材料科学应用喹啉衍生物也已在材料科学中找到应用,尤其是在OLED和荧光材料的开发中。用于标准红OLED应用的新型1,8-萘酰亚胺衍生物的合成说明了基于喹啉的化合物在创建具有适用于电子和光电器件的特定光物理特性的先进材料方面的多功能性(Luo et al., 2015)。
属性
IUPAC Name |
7-(3,4-dimethoxyphenyl)-4-(2-fluorophenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FNO4/c1-28-20-8-7-13(11-21(20)29-2)14-9-18-23(19(26)10-14)16(12-22(27)25-18)15-5-3-4-6-17(15)24/h3-8,11,14,16H,9-10,12H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWCXXINEAFUAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC=CC=C4F)C(=O)C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,4-dimethoxyphenyl)-4-(2-fluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N'-(2,4-quinazolinediyldi-4,1-phenylene)bis[2-(acetylamino)benzamide]](/img/structure/B5557929.png)
![4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5557936.png)
![N-[3-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine hydrochloride](/img/structure/B5557944.png)
![3-(3-hydroxy-3-methylbutyl)-N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5557947.png)


![1-[(4-methylphenoxy)acetyl]-4-(propylsulfonyl)piperazine](/img/structure/B5557967.png)

![2-({5-[(2-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5557975.png)
![9-ethyl-1-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5557979.png)

![3,3'-thiobis(7H-benzo[de]anthracen-7-one)](/img/structure/B5558007.png)
